Phytotoxic compounds produced by Fusarium equiseti. Part V. Transformation products of 4β,15-diacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-en-8-one and the structures of nivalenol and fusarenone

Journal of the Chemical Society C: Organic Pub Date: DOI: 10.1039/J39700000375

Abstract

The absolute configuration of the toxic C19H24O9 metabolic product of Fusarium scirpi is established as 4β, 15-diacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-en-8-one (I; R1= R4= H, R2= R3= Ac) by the synthesis of a derivative from a trichothecane of known absolute configuration. Some derivatives and transformation products of the enone (I; R1= R4= H, R2= R3= Ac) are described. Nivalenol, obtained from rice infected with Fusarium nivale, is identical with the parent alcohol (I; R1= R2= R3= R4= H). Fusarenone, from the same source, is the 4β-monoacetate (I; R1= R2= R4= H, R3= Ac).

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